

Larsucosterol Dosage Optimization: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Larsucosterol*

Cat. No.: *B1249866*

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This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing **Larsucosterol** (also known as DUR-928) dosage in preclinical and clinical research, with a focus on minimizing adverse events.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of **Larsucosterol**?

A1: **Larsucosterol** is an endogenous epigenetic regulator.[1] It acts as an inhibitor of DNA methyltransferases (DNMTs), specifically DNMT1, DNMT3a, and DNMT3b.[2] By inhibiting these enzymes, **Larsucosterol** reduces DNA hypermethylation, which in turn modulates the expression of genes involved in critical cellular processes. This includes signaling pathways associated with stress responses, cell death and survival, and lipid biosynthesis.[2] The downstream effects include improved cell survival, reduced inflammation, and decreased lipotoxicity.[2]

Q2: What are the known signaling pathways affected by **Larsucosterol**?

A2: **Larsucosterol** upregulates genes associated with key signaling pathways such as the MAPK-ERK and calcium-AMPK pathways.[1] By modulating these pathways, it can influence a wide range of cellular functions, including lipid metabolism, inflammatory responses, and cell survival.[1]

Q3: What is the safety profile of **Larsucosterol** in clinical trials?

A3: In clinical trials, **Larsucosterol** has been generally safe and well-tolerated.[3][4] In a Phase 2b trial for alcohol-associated hepatitis (AH), there were fewer treatment-emergent adverse events (TEAEs) in the **Larsucosterol** arms compared to the standard of care.[4] Most adverse events were related to the underlying liver disease.[3] No drug-related serious adverse events were reported in the Phase 2a study at doses of 30, 90, and 150 mg.[5][6]

Q4: What dosages have been used in human studies?

A4: In clinical trials for alcohol-associated hepatitis, intravenous doses of 30 mg, 90 mg, and 150 mg have been evaluated.[5][6]

Q5: Are there any known contraindications for **Larsucosterol**?

A5: Specific contraindications have not been detailed in the publicly available information. However, as with any investigational drug, a thorough evaluation of the patient's medical history and concurrent medications is essential.

Troubleshooting Guide for Experimental Studies

Issue	Potential Cause	Recommended Action
Unexpected cell toxicity in vitro	- Cell line sensitivity- High concentration of Larsucosterol- Contamination	- Test a panel of liver cell lines (e.g., HepG2, primary human hepatocytes) to assess cell-type specific responses.- Perform a dose-response study to determine the EC50 and CC50 values for your specific cell line.- Ensure aseptic technique and test for mycoplasma contamination.
Inconsistent efficacy results in animal models	- Animal strain variability- Route of administration- Timing of administration relative to injury	- Use a well-characterized animal model of liver injury.- Ensure consistent and accurate drug administration (e.g., intravenous, intraperitoneal).- Optimize the timing of Larsucosterol administration based on the peak of the disease process in your model.
Difficulty in detecting changes in DNA methylation	- Insufficient drug concentration at the target site- Timing of sample collection- Assay sensitivity	- Perform pharmacokinetic studies to ensure adequate drug exposure in the target tissue.- Collect samples at time points relevant to the expected epigenetic modifications.- Use a highly sensitive method for DNA methylation analysis, such as bisulfite sequencing.

Quantitative Data Summary

Clinical Efficacy and Safety Data (Phase 2a Study in Alcohol-Associated Hepatitis)

Dosage	Number of Patients	Key Efficacy Outcomes	Safety Profile
30 mg	8	- Reduction in serum bilirubin at day 7 and 28- Reduction in MELD score at day 28- 100% survival at 28 days	- Well-tolerated- No drug-related serious adverse events
90 mg	7	- Reduction in serum bilirubin at day 7 and 28- Reduction in MELD score at day 28- 100% survival at 28 days	- Well-tolerated- No drug-related serious adverse events
150 mg	4	- Reduction in serum bilirubin at day 7 and 28- Reduction in MELD score at day 28- 100% survival at 28 days	- Well-tolerated- No drug-related serious adverse events

MELD: Model for End-Stage Liver Disease

Note: Specific quantitative data from preclinical toxicology studies, such as LD50 (median lethal dose) and NOAEL (No-Observed-Adverse-Effect Level), are not publicly available at this time. Researchers should conduct their own dose-ranging toxicity studies in relevant animal models.

Experimental Protocols

Protocol 1: In Vitro Assessment of Larsucosterol-Induced Hepatotoxicity

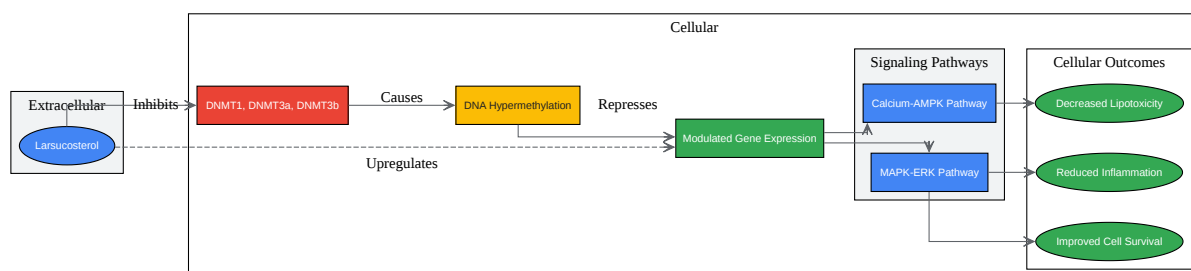
- Cell Culture: Culture human hepatocytes (e.g., primary human hepatocytes or HepG2 cells) in appropriate media and conditions.

- Dose-Response Treatment: Treat cells with a range of **Larsucolesterol** concentrations (e.g., 0.1 μ M to 100 μ M) for 24 to 72 hours. Include a vehicle control (e.g., DMSO).
- Cytotoxicity Assay: Assess cell viability using a standard method such as the MTT or LDH release assay.
- Apoptosis Assay: Evaluate apoptosis induction by flow cytometry using Annexin V and propidium iodide staining.
- Data Analysis: Calculate the EC50 (half-maximal effective concentration for efficacy markers, if measured) and CC50 (half-maximal cytotoxic concentration) values.

Protocol 2: Analysis of DNA Methylation Changes

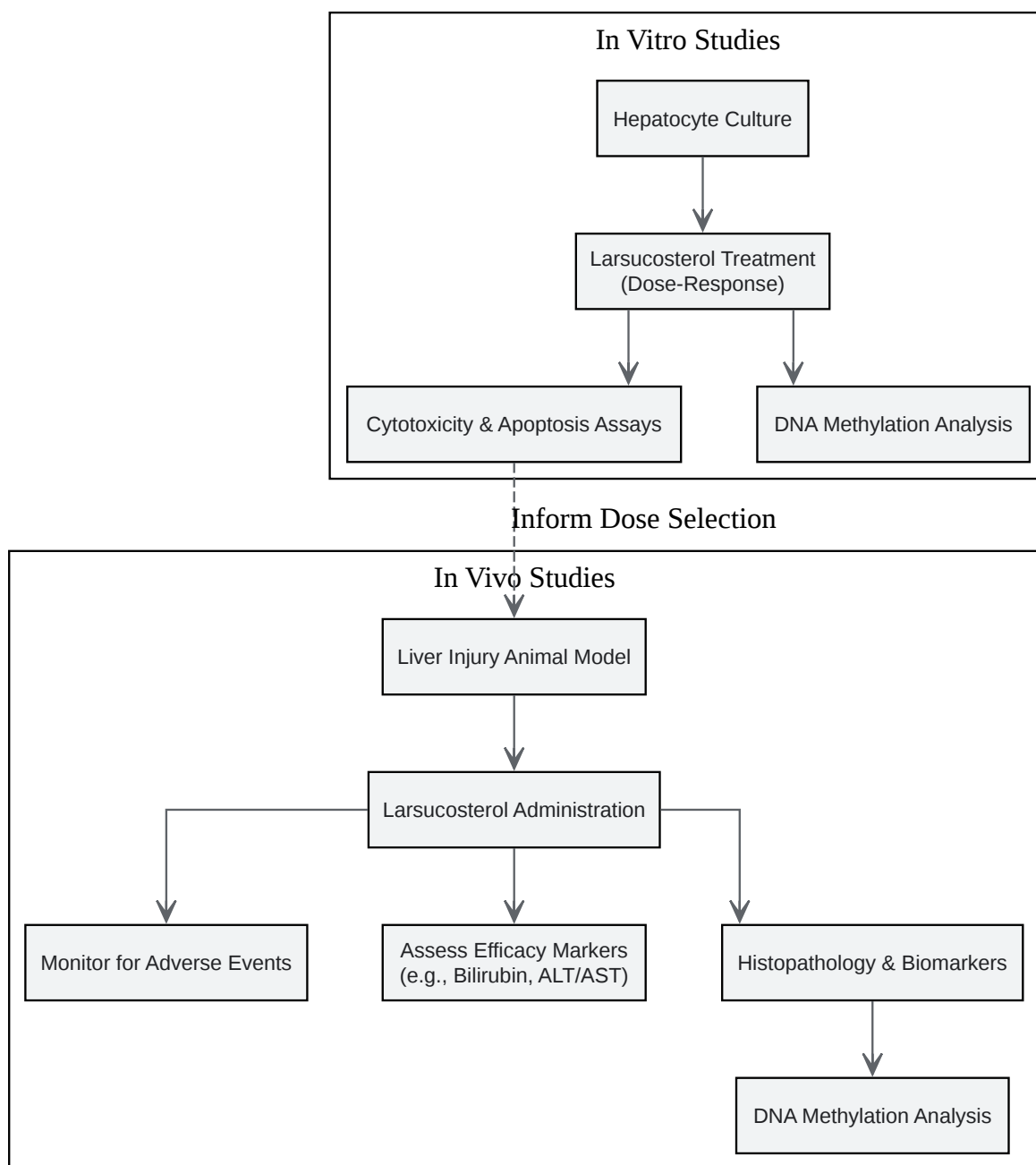
- Sample Collection: Collect cells or tissues of interest after treatment with **Larsucolesterol** or vehicle control.
- Genomic DNA Extraction: Isolate high-quality genomic DNA using a commercial kit.
- Bisulfite Conversion: Treat genomic DNA with sodium bisulfite to convert unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
- PCR Amplification: Amplify the target gene promoter region using primers specific for the bisulfite-converted DNA.
- Sequencing: Sequence the PCR products to determine the methylation status of individual CpG sites.
- Data Analysis: Quantify the percentage of methylation at each CpG site and compare between treatment and control groups.

Visualizations



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Caption: **Larsucosterol's** mechanism of action.



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Caption: Experimental workflow for dosage optimization.

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